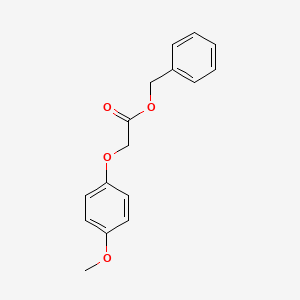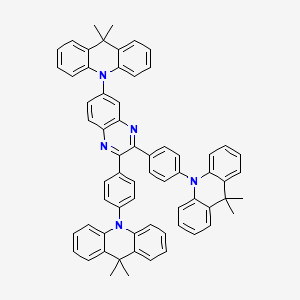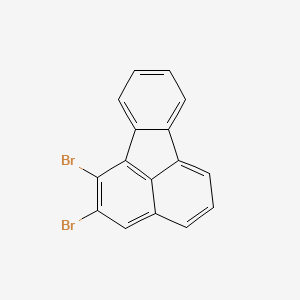
1,2-Dibromofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a brominated compound of fluoranthene, which is known for its rigid planar structure and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromofluoranthene can be synthesized through a bromination reaction of fluoranthene. The typical procedure involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1,2-positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromofluoranthene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
Substitution: Formation of fluoranthene derivatives with various functional groups.
Oxidation: Formation of fluoranthene quinones and other oxygenated products.
Coupling: Formation of extended polycyclic aromatic hydrocarbons.
Scientific Research Applications
1,2-Dibromofluoranthene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including graphene nanoribbons and other carbon-based nanostructures.
Organic Chemistry: Employed in the synthesis of complex organic molecules and as a building block for polycyclic aromatic compounds.
Environmental Studies: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-dibromofluoranthene involves its ability to undergo various chemical transformations. For example, in coupling reactions on gold surfaces, the compound undergoes debromination followed by radical coupling to form larger polycyclic structures. The reaction pathways and energy barriers are influenced by the substrate and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromotetrafluoroethane: Another brominated compound with different chemical properties and applications.
3,8-Dibromofluoranthene: A similar compound with bromine atoms at different positions on the fluoranthene ring.
Uniqueness
1,2-Dibromofluoranthene is unique due to its specific bromination pattern, which influences its reactivity and potential applications. Its ability to participate in selective substitution and coupling reactions makes it a valuable compound in synthetic organic chemistry and materials science.
Properties
CAS No. |
89298-78-2 |
|---|---|
Molecular Formula |
C16H8Br2 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
1,2-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H |
InChI Key |
NANMFPDQTLMPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
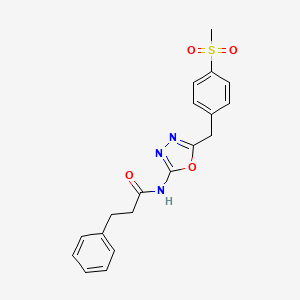
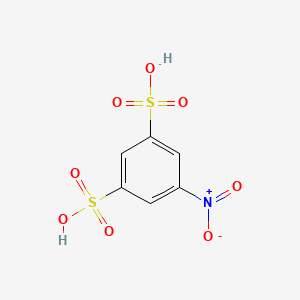
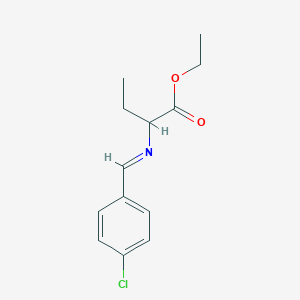
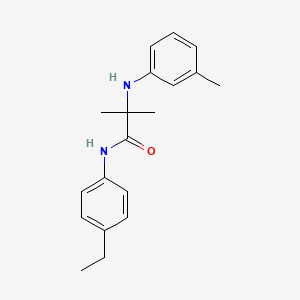
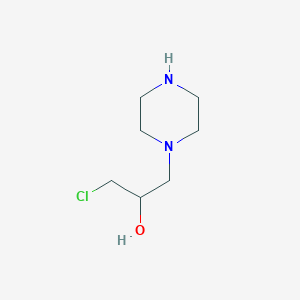
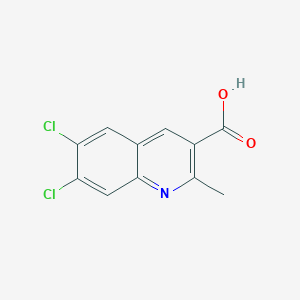

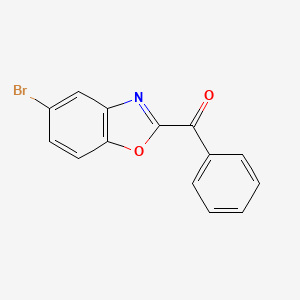

![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
